

# Publish Comparison Guide: FMF-04-159-2 Kinome Scan & Selectivity Data

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## Compound of Interest

Compound Name: FMF-04-159-2

CAS No.: 2364489-81-4

Cat. No.: B607487

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Content Type: Technical Comparison & Application Guide Subject: **FMF-04-159-2** (Covalent CDK14/TAIRE Inhibitor) Primary Reference: Ferguson, F. M., et al. Cell Chemical Biology (2019)

## Executive Summary: The First Covalent Probe for TAIRE Kinases

**FMF-04-159-2** is a first-in-class, covalent chemical probe designed to selectively inhibit CDK14 (Cyclin-Dependent Kinase 14) and the related TAIRE family kinases (CDK16, CDK17, CDK18). [\[1\]](#)[\[2\]](#)

Unlike conventional multi-targeted CDK inhibitors (e.g., AT7519, Dinaciclib) that indiscriminately block cell-cycle CDKs (CDK1/2/4/6), **FMF-04-159-2** exploits a unique non-catalytic cysteine residue (Cys218 in CDK14) to achieve sustained, irreversible inhibition. This guide analyzes its kinome selectivity, compares it with reversible alternatives, and details the experimental protocols required to validate TAIRE-specific biology.

## Key Technical Specifications

Feature	Specification
Primary Target	CDK14 (IC50: 39.6 nM - NanoBRET)
Secondary Targets	Pan-TAIRE (CDK16, CDK17, CDK18)
Mechanism	Covalent Irreversible (Targeting Cys218)
Key Off-Target	CDK2 (Reversible, IC50: 256 nM)
Selectivity Filter	Washout-resistant (CDK14) vs. Washout-sensitive (CDK2)

## Kinome Selectivity & Performance Comparison

The utility of **FMF-04-159-2** lies in its ability to distinguish TAIRE kinase function from the "noise" of general CDK inhibition. The data below compares **FMF-04-159-2** against its reversible control (FMF-04-159-R) and its promiscuous parent compound (AT7519).

### Table 1: Comparative Selectivity Profile (Cellular & Biochemical)

Metric	FMF-04-159-2 (The Probe)	FMF-04-159-R (Reversible Control)	AT7519 (Parent Scaffold)
Mechanism	Covalent (Irreversible)	Reversible (Competitive)	Reversible (Competitive)
CDK14 Potency (NanoBRET)	39.6 nM	~150 nM	< 10 nM
CDK16 Potency (Biochemical)	10 nM	N/D	< 10 nM
CDK2 Potency (Off-Target)	256 nM	493 nM	< 10 nM (High Potency)
Selectivity Profile	TAIRE-Biased (CDK14/16/17/18)	Broad CMGC Family	Pan-CDK / Multi-Kinase
Washout Behavior	Sustained Inhibition (CDK14)	Rapid Recovery	Rapid Recovery
Cytotoxicity (HCT116)	Low (IC50 > 1 $\mu$ M)	Low	High (IC50 ~130 nM)

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*Analyst Insight: The critical differentiator is not just the affinity, but the residence time. While **FMF-04-159-2** binds CDK2 reversibly (an off-target liability), it binds CDK14 covalently.<sup>[1][2][3]</sup> This allows researchers to use a washout strategy (see Protocol B) to eliminate CDK2 inhibition while maintaining CDK14 blockade, effectively "purifying" the phenotypic signal.*

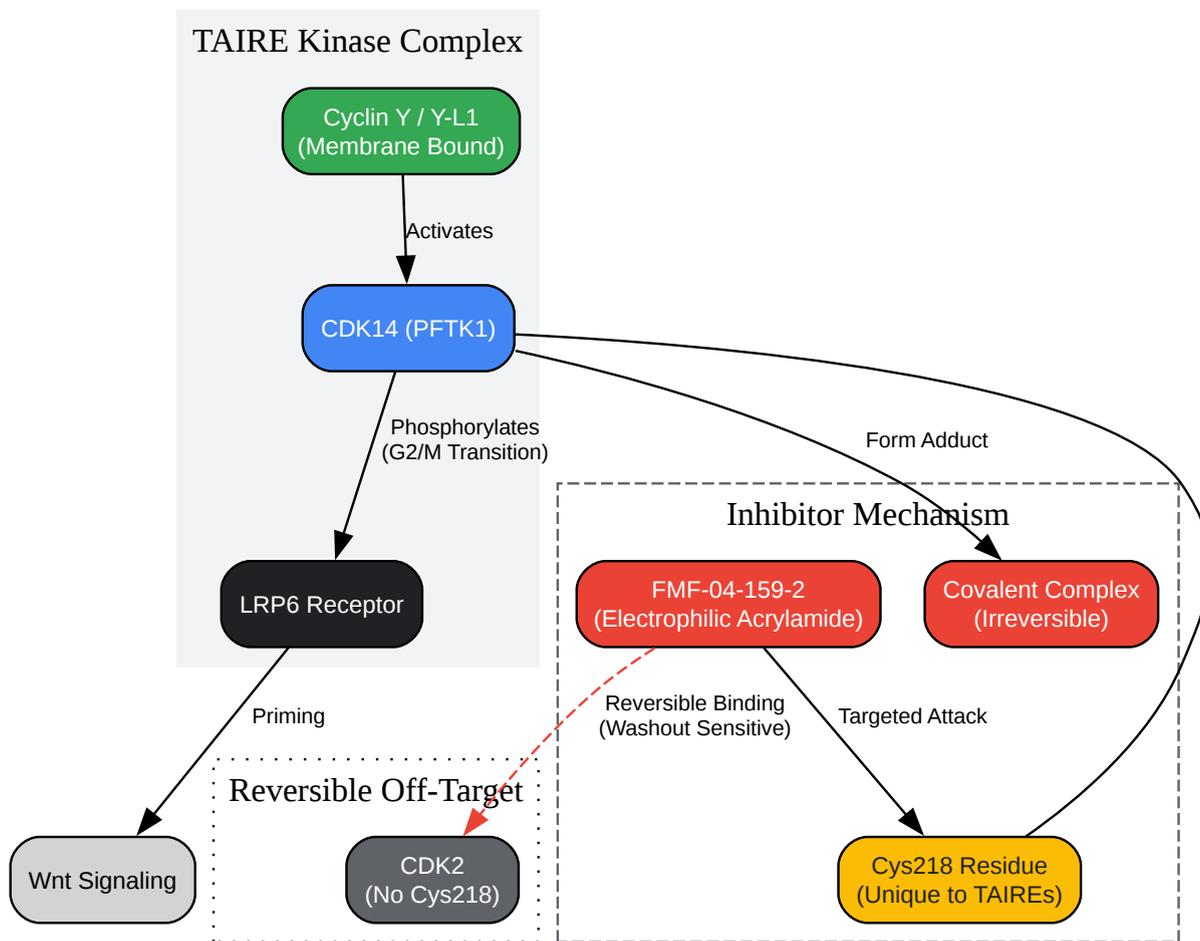
## Table 2: KiNativ™ Profiling Data (1 $\mu$ M, HCT116 Lysate)

Data derived from chemoproteomic profiling of the active kinome.

Kinase Target	% Inhibition (FMF-04-159-2)	Classification
CDK14	> 90%	Primary Target (Covalent)
CDK16	> 90%	TAIRE Family (Covalent)
CDK17	> 90%	TAIRE Family (Covalent)
CDK18	> 90%	TAIRE Family (Covalent)
CDK2	~60-70%	Reversible Off-Target
CDK10	~50%	Minor Off-Target
GSK3 $\beta$	< 50%	Spared (Unlike AT7519)

## Mechanism of Action & Signaling Logic

To understand the experimental application of this probe, one must visualize the TAIRE signaling node and the covalent engagement logic.



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Figure 1: Mechanism of Selectivity. **FMF-04-159-2** achieves specificity by reacting with Cys218, a residue present in TAIRE kinases (CDK14-18) but absent in CDK2. This covalent bond drives the "pan-TAIRE" profile.

## Experimental Protocols (Self-Validating Systems)

To ensure scientific rigor, you must control for the reversible CDK2 activity. The following protocols are designed to isolate CDK14-specific effects.

### Protocol A: The "Washout" Validation Assay

Objective: Distinguish between covalent (CDK14) and reversible (CDK2) phenotypes.

Rationale: Since **FMF-04-159-2** inhibits CDK2 reversibly but CDK14 irreversibly, washing the cells removes the inhibitor from the CDK2 pocket but leaves it bound to CDK14.

- Seeding: Plate HCT116 (or relevant) cells in 6-well plates.
- Treatment: Treat cells with 1  $\mu$ M **FMF-04-159-2** for 2 hours.
  - Control Arm: Treat with DMSO.[4]
  - Comparator Arm: Treat with 1  $\mu$ M FMF-04-159-R (Reversible Analog).
- Washout Step (Critical):
  - Aspirate media.
  - Wash 3x with warm PBS (37°C).
  - Add fresh, inhibitor-free media.
- Incubation: Incubate for an additional 4–8 hours.
- Readout:
  - Western Blot: Probe for p-LRP6 (Ser1490) – a direct CDK14 substrate.
  - Result Interpretation:
    - Sustained p-LRP6 loss: Indicates CDK14 inhibition (Covalent).[1][2][5][3]
    - Recovery of signal: Indicates CDK2 or reversible off-target effect.[1]

## Protocol B: NanoBRET™ Target Engagement

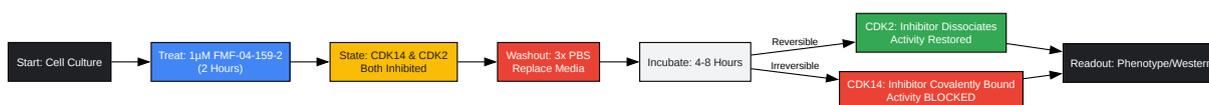
Objective: Quantify intracellular affinity (IC50) for CDK14 vs. CDK2.

- Transfection: Transfect HEK293T cells with N-terminal NanoLuc®-CDK14 or NanoLuc®-CDK2 fusion vectors.

- Tracer Addition: Add cell-permeable fluorescent tracer (e.g., Tracer K-5 or K-10) at determined  $K_d$  concentration.
- Compound Dosing: Treat with **FMF-04-159-2** (10-point dose response, 0 nM to 10  $\mu$ M).
- Equilibration: Incubate for 2 hours at 37°C.
- Measurement: Measure BRET signal (Donor emission 460nm / Acceptor emission 618nm).
- Calculation:
  - Convert BRET ratios to % occupancy.
  - Fit to sigmoidal dose-response curve to determine IC50.
  - Expected Result: CDK14 IC50  $\approx$  40 nM; CDK2 IC50  $\approx$  250 nM.

## Workflow Visualization: The Washout Strategy

This diagram illustrates the logical flow for validating CDK14-dependent phenotypes using the FMF probe set.



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Figure 2: The Washout Strategy. This workflow is the gold standard for using **FMF-04-159-2**. By washing out the compound, researchers can decouple the reversible toxicity of CDK2 inhibition from the specific, covalent inhibition of CDK14.

## References

- Ferguson, F. M., et al. (2019). "Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity." [3] Cell Chemical Biology, 26(6), 804-817.

- Jiang, J., et al. (2009). "A novel family of Cys-rich proteins that inhibit Wnt signaling." *Journal of Biological Chemistry*, 284(40), 27399-27408.
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## Sources

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- [3. medchemexpress.com \[medchemexpress.com\]](#)
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